molecular formula C36H53N7O6 B115226 Télaprévir, (R)- CAS No. 923270-50-2

Télaprévir, (R)-

Numéro de catalogue B115226
Numéro CAS: 923270-50-2
Poids moléculaire: 679.8 g/mol
Clé InChI: BBAWEDCPNXPBQM-USXSPERKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Telaprevir, also known as VX-950, is an oral pharmaceutical drug used in combination with injectable peginterferon alfa and ribavirin to treat chronic hepatitis C infection . It is a member of a class of antiviral drugs known as protease inhibitors .


Synthesis Analysis

The synthesis of Telaprevir involves a biocatalytic desymmetrization and two multicomponent reactions as the key steps . The classical issue of lack of stereoselectivity in Ugi- and Passerini-type reactions is circumvented .


Molecular Structure Analysis

Telaprevir is a hydrophobic but orally active peptidomimetic compound that disrupts the HCV replication cycle and enhances cellular antiviral response by inhibiting viral NS3/4A protease . It is a single diastereomer with the -configuration at position 21 S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Telaprevir include a biocatalytic desymmetrization and two multicomponent reactions .


Physical And Chemical Properties Analysis

Telaprevir is well absorbed with fatty food, moderately protein bound (59–76%) with a large volume of distribution (~252 L), primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces .

Mécanisme D'action

Target of Action

Telaprevir, ®- is a direct-acting antiviral medication that primarily targets the NS3/4A viral protease of the Hepatitis C Virus (HCV) . This enzyme, encoded by HCV genotype 1, is essential for viral replication .

Mode of Action

Telaprevir inhibits the NS3/4A serine protease enzyme . This inhibition prevents the cleavage of the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B . This disruption in the viral life cycle prevents the virus from replicating within the host cells .

Biochemical Pathways

The primary biochemical pathway affected by Telaprevir is the replication cycle of the Hepatitis C Virus. By inhibiting the NS3/4A protease, Telaprevir prevents the maturation of viral proteins necessary for replication . This leads to a decrease in viral load and a disruption of the viral life cycle .

Pharmacokinetics

Telaprevir is well absorbed with fatty food, moderately protein-bound (59–76%), and has a large volume of distribution (~252 L) . It is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces . Telaprevir has a half-life of elimination of 4.0-4.7 hours after a single dose and an effective half-life of 9-11 hours at steady state .

Result of Action

The result of Telaprevir’s action is a significant increase in sustained virological response (SVR) in treatment-naïve patients and treatment-experienced patients . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

Telaprevir’s action can be influenced by environmental factors such as the presence of other medications. As a substrate and inhibitor of CYP3A4 and P-glycoprotein, Telaprevir might interact with coadministered drugs that affect or are affected by these metabolic/transport pathways . Therefore, the efficacy and stability of Telaprevir can be influenced by the patient’s medication regimen .

Avantages Et Limitations Des Expériences En Laboratoire

The major advantage of using telaprevir (R)- in laboratory experiments is that it can be used to inhibit the replication of HCV in cell cultures and animal models. In addition, telaprevir (R)- is relatively stable in solution and can be stored at room temperature. The major limitation of using telaprevir (R)- in laboratory experiments is that it is a racemic mixture of two enantiomers, which means that the effects of each enantiomer need to be taken into account when interpreting the results.

Orientations Futures

The development of telaprevir (R)- has opened up a number of potential future directions for research. These include the development of new and improved formulations of telaprevir (R)-, the development of combination therapies with other Telaprevir, (R)- drugs, the investigation of the long-term safety and efficacy of telaprevir (R)-, and the investigation of the effects of telaprevir (R)- on other viral infections, such as HIV and hepatitis B. In addition, further research is needed to investigate the mechanism of action of telaprevir (R)- and to identify new and improved targets for the treatment of HCV infection.

Applications De Recherche Scientifique

Pharmacocinétique et pharmacodynamie

Le télaprévir est un inhibiteur de la protéase NS3/4A. Il est bien absorbé avec des aliments gras, modérément lié aux protéines (59 à 76 %) avec un grand volume de distribution (~ 252 L). Il est principalement métabolisé par le cytochrome P450 (CYP) 3A4 et la glycoprotéine P, et est largement excrété dans les fèces .

Traitement de l'infection par le virus de l'hépatite C (VHC)

Le télaprévir a été approuvé par la Food and Drug Administration pour le traitement de l'infection chronique par le virus de l'hépatite C (VHC) de génotype 1 chez les patients adultes atteints d'une maladie hépatique compensée, y compris la cirrhose .

Réponse virologique durable accrue (RVD)

Dans les essais cliniques de phase II, le triple traitement (télaprévir avec l'interféron pégylé alfa et la ribavirine) a montré des taux de RVD supérieurs de 20 à 39 % par rapport au traitement standard (interféron pégylé alfa et ribavirine) chez les patients atteints d'une infection chronique par le VHC de génotype 1 .

Traitement des patients ayant suivi une thérapie antérieure

Des taux de RVD plus élevés ont été observés chez les patients naïfs de traitement ou les patients qui n'ont pas répondu à un traitement antérieur (n'ont pas atteint la RVD) .

Interactions médicamenteuses

Le télaprévir est un substrat et un inhibiteur de l'isoenzyme 3A4 du cytochrome P-450 (CYP) et de la glycoprotéine P. Les médicaments qui induisent ou inhibent le CYP3A4 peuvent affecter les concentrations de télaprévir, entraînant une diminution de l'efficacité ou une augmentation des concentrations de télaprévir (et un risque accru de réactions indésirables) .

Effets indésirables

Les effets indésirables les plus fréquents signalés avec le télaprévir en monothérapie par rapport au placebo étaient la diarrhée, les nausées, la fatigue et la peau sèche .

Safety and Hazards

Telaprevir may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Analyse Biochimique

Biochemical Properties

Telaprevir, ®- plays a significant role in biochemical reactions, particularly in the inhibition of the hepatitis C viral enzyme NS3/4A serine protease . This interaction disrupts the replication cycle of the hepatitis C virus . Telaprevir is a peptidomimetic inhibitor derived based on the conformation of the viral NS5A/5B substrate, in complex with the NS3/4A protease .

Cellular Effects

Telaprevir, ®- has a profound impact on cells infected with the hepatitis C virus. It works by inhibiting the replication of the virus within the cells . This leads to a decrease in the viral load and an increase in the sustained virological response .

Molecular Mechanism

The molecular mechanism of Telaprevir, ®- involves the inhibition of the NS3/4A serine protease, an enzyme crucial for the life cycle of the hepatitis C virus . By binding to this enzyme, Telaprevir prevents the virus from replicating within the host cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Telaprevir, ®- has shown to induce a median decline of more than 4 log units from baseline plasma HCV RNA levels in patients with chronic HCV genotype 1 infection over a period of 14 days .

Dosage Effects in Animal Models

In animal models, Telaprevir, ®- has shown to reduce paralysis outcomes when administered at a daily dosage of 100 mg/kg, alongside a proven dosage of 35 mg/kg . Toxicity limited doses beyond 35 mg/kg .

Metabolic Pathways

Telaprevir, ®- is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein . It is well absorbed with fatty food, moderately protein bound (59–76 %) with a large volume of distribution (~252 L), and is largely excreted into feces .

Transport and Distribution

Telaprevir, ®- is well absorbed with fatty food, which enhances its oral bioavailability . It is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces .

Subcellular Localization

The subcellular localization of Telaprevir, ®- is currently not well established. Given its role as a protease inhibitor, it is likely to be found in the vicinity of the hepatitis C viral enzyme NS3/4A serine protease, where it exerts its inhibitory effects .

Propriétés

IUPAC Name

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3R)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25+,27-,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAWEDCPNXPBQM-USXSPERKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923270-50-2
Record name R-Telaprevir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923270502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VRT-127394
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52YTW6K39W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Telaprevir, (R)-
Reactant of Route 2
Telaprevir, (R)-
Reactant of Route 3
Telaprevir, (R)-
Reactant of Route 4
Telaprevir, (R)-
Reactant of Route 5
Reactant of Route 5
Telaprevir, (R)-
Reactant of Route 6
Telaprevir, (R)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.